Cas no 2172581-45-0 (methyl 2-(5-methylpiperidin-2-yl)acetate)

methyl 2-(5-methylpiperidin-2-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(5-methylpiperidin-2-yl)acetate
- EN300-1653123
- 2172581-45-0
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- インチ: 1S/C9H17NO2/c1-7-3-4-8(10-6-7)5-9(11)12-2/h7-8,10H,3-6H2,1-2H3
- InChIKey: GENHMUBRYPPOLF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1CCC(C)CN1)=O
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
methyl 2-(5-methylpiperidin-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653123-0.1g |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1653123-10.0g |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1653123-50mg |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 50mg |
$1140.0 | 2023-09-21 | ||
Enamine | EN300-1653123-2500mg |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 2500mg |
$2660.0 | 2023-09-21 | ||
Enamine | EN300-1653123-1000mg |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 1000mg |
$1357.0 | 2023-09-21 | ||
Enamine | EN300-1653123-10000mg |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 10000mg |
$5837.0 | 2023-09-21 | ||
Enamine | EN300-1653123-250mg |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 250mg |
$1249.0 | 2023-09-21 | ||
Enamine | EN300-1653123-0.25g |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1653123-5.0g |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1653123-1.0g |
methyl 2-(5-methylpiperidin-2-yl)acetate |
2172581-45-0 | 1g |
$1357.0 | 2023-06-04 |
methyl 2-(5-methylpiperidin-2-yl)acetate 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
methyl 2-(5-methylpiperidin-2-yl)acetateに関する追加情報
Comprehensive Analysis of Methyl 2-(5-methylpiperidin-2-yl)acetate (CAS No. 2172581-45-0): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, methyl 2-(5-methylpiperidin-2-yl)acetate (CAS No. 2172581-45-0) has garnered significant attention due to its unique structural properties and versatile applications. This ester derivative, characterized by its piperidine backbone and methyl acetate functional group, serves as a critical building block in synthetic chemistry. Researchers and manufacturers are increasingly exploring its potential in drug discovery, agrochemicals, and specialty materials, aligning with the growing demand for high-purity intermediates and sustainable synthesis methods.
The molecular structure of methyl 2-(5-methylpiperidin-2-yl)acetate combines a 5-methylpiperidine moiety with an ester linkage, offering both lipophilic and polar characteristics. This duality enhances its solubility profile, making it valuable for formulations requiring controlled release or targeted delivery. Recent studies highlight its role in optimizing bioavailability in active pharmaceutical ingredients (APIs), a topic frequently searched in pharmacokinetics and drug design forums. Furthermore, its stability under mild conditions aligns with industry trends favoring green chemistry and reduced energy consumption.
From a synthetic perspective, CAS 2172581-45-0 is often synthesized via esterification or reductive amination pathways, with yields optimized through catalytic methods. The compound’s chiral center at the piperidine ring opens avenues for enantioselective synthesis, a hotspot in asymmetric catalysis research. Analytical techniques such as HPLC and NMR are routinely employed to verify its purity, addressing the pharmaceutical industry’s stringent quality control requirements. These aspects resonate with frequent search queries like “how to characterize piperidine derivatives” or “esterification best practices.”
Beyond pharmaceuticals, methyl 2-(5-methylpiperidin-2-yl)acetate finds niche applications in flavor and fragrance industries, where its subtle woody-herbal notes are prized. This aligns with consumer trends toward natural-inspired additives, a topic dominating discussions in food technology circles. Additionally, its potential as a ligand in metal-organic frameworks (MOFs) has sparked interest in materials science, particularly for gas storage and catalysis—addressing search trends like “MOF design 2024” and “sustainable catalysts.”
Regulatory and safety profiles of CAS 2172581-45-0 emphasize its compliance with REACH and FDA guidelines for industrial use. While not classified as hazardous, proper handling protocols—such as avoiding prolonged inhalation—are recommended, reflecting common user queries about “safe handling of esters.” The compound’s low ecotoxicity further supports its adoption in eco-friendly formulations, a key concern for environmentally conscious manufacturers.
In conclusion, methyl 2-(5-methylpiperidin-2-yl)acetate exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from drug development to material science, coupled with its alignment with sustainability goals, position it as a compound of enduring relevance. As research continues to uncover new functionalities, this intermediate is poised to play a pivotal role in addressing global challenges in healthcare and technology.
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